
Dirhenium trioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dirhenium trioxide (Re2O3) is a compound that has gained attention in the scientific community due to its unique properties. It is a transition metal oxide with a tetragonal crystal structure and a high melting point of 1,970°C. Dirhenium trioxide is a rare compound and has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of dirhenium trioxide is not fully understood. However, it is believed to involve the transfer of electrons between the rhenium atoms in the compound. This transfer of electrons leads to changes in the oxidation state of the rhenium atoms, which can result in catalytic activity.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of dirhenium trioxide. However, it has been shown to have low toxicity and is not considered harmful to human health.
Avantages Et Limitations Des Expériences En Laboratoire
Dirhenium trioxide has advantages and limitations for lab experiments. Its high melting point and stability make it suitable for high-temperature reactions. However, its rarity and high cost can limit its use in experiments.
Orientations Futures
There are several future directions for the study of dirhenium trioxide. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Additionally, further investigation of its catalytic properties and potential applications in electrochemistry and gas sensing is needed. The development of new materials based on dirhenium trioxide could also have potential applications in various fields, including energy storage and conversion.
Conclusion
In conclusion, dirhenium trioxide is a rare compound that has unique properties and potential applications in various fields. Its synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its properties and potential applications.
Méthodes De Synthèse
Dirhenium trioxide can be synthesized using different methods, including solid-state reaction, hydrothermal synthesis, and sol-gel method. The solid-state reaction involves heating rhenium metal and oxygen at high temperatures. Hydrothermal synthesis involves reacting rhenium metal and oxygen in an aqueous solution at high pressures and temperatures. The sol-gel method involves the hydrolysis of rhenium precursor in a solvent followed by condensation to form a gel.
Applications De Recherche Scientifique
Dirhenium trioxide has been studied for its potential applications in catalysis, electrochemistry, and gas sensing. It has been shown to have catalytic activity in the oxidation of alcohols and hydrocarbons. Dirhenium trioxide has also been used as an electrode material for the electrochemical reduction of carbon dioxide. Additionally, it has been used as a sensing material for the detection of gases such as carbon monoxide and nitrogen dioxide.
Propriétés
Numéro CAS |
12624-27-0 |
|---|---|
Nom du produit |
Dirhenium trioxide |
Formule moléculaire |
O7Re2-14 |
Poids moléculaire |
484.41 g/mol |
Nom IUPAC |
oxygen(2-);rhenium |
InChI |
InChI=1S/7O.2Re/q7*-2;; |
Clé InChI |
ASCDQPSSGQOUOI-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Re].[Re] |
SMILES canonique |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Re].[Re] |
Autres numéros CAS |
12624-27-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



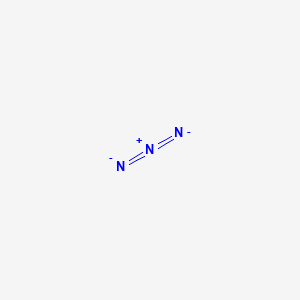
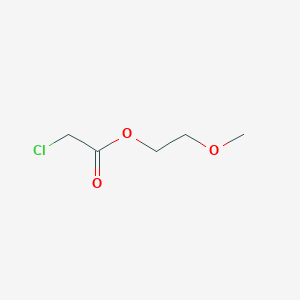
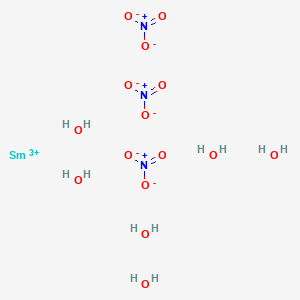



![Ethyl 4-Hydroxy-[1,5]naphthyridine-3-carboxylate](/img/structure/B81111.png)


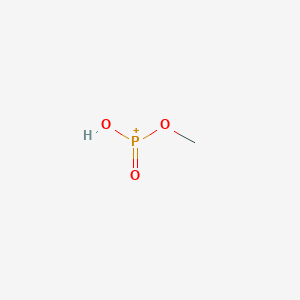
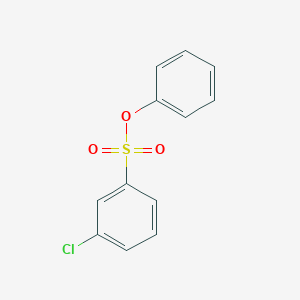
![3(2H)-Benzothiazoleethanol, 4,5,6,7-tetrahydro-2-imino-alpha-[4-(methylsulfonyl)phenyl]-](/img/structure/B81119.png)
![Ethanol, 2-[(4-nitrophenyl)thio]-](/img/structure/B81120.png)
